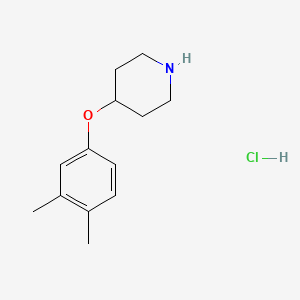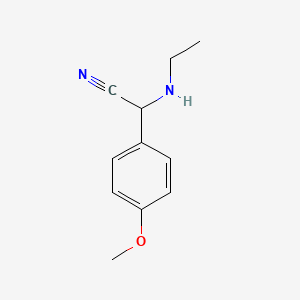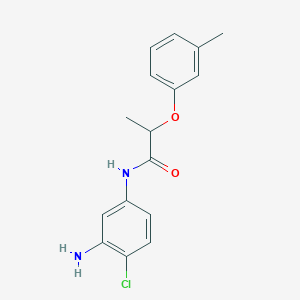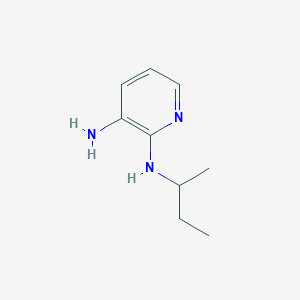![molecular formula C14H12ClN3S B1391000 5-クロロ-4-メチル-N-(ピリジン-4-イルメチル)ベンゾ[d]チアゾール-2-アミン CAS No. 1207031-97-7](/img/structure/B1391000.png)
5-クロロ-4-メチル-N-(ピリジン-4-イルメチル)ベンゾ[d]チアゾール-2-アミン
説明
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 1207031-97-7 . It is used for pharmaceutical testing . It has been mentioned in the context of GPR119 agonists, which stimulate glucose-dependent insulin release and promote secretion of the incretin GLP-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3S/c1-9-11(15)2-3-12-13(9)18-14(19-12)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) . This indicates that the compound has a molecular weight of 289.79 .Its IUPAC name is 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine .
科学的研究の応用
製薬業界
ベンゾ[d]チアゾール誘導体は、てんかんや結核などの病気の治療に使用される製薬において重要な役割を果たしています。 これらは、抗けいれん薬、鎮痛薬、抗糖尿病薬、抗癌剤、および抗ウイルス剤として役立ちます .
抗腫瘍剤
これらの化合物は、癌細胞の増殖を阻害する能力があるため、抗腫瘍剤として利用されてきました。 これらは、新しい抗腫瘍性低分子薬の開発において有望な結果を示しています .
抗菌剤および抗細菌剤
これらの誘導体は、抗菌および抗細菌特性を示し、さまざまな病原体によって引き起こされる感染症の治療に役立ちます .
抗炎症作用
一部のベンゾ[d]チアゾール誘導体は、抗炎症効果を持つことが確認されており、炎症性疾患の治療に役立つ可能性があります .
抗うつ薬および抗けいれん薬効果
研究によると、特定のベンゾ[d]チアゾール誘導体は、抗うつ薬および抗けいれん薬効果を持つ可能性があり、神経疾患の治療に役立つ可能性があります .
抗酸化作用
作用機序
Target of Action
The primary targets of the compound “5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine” are currently unknown
Mode of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . The exact mechanism through which these effects are achieved is still under investigation.
Biochemical Pathways
Based on its reported anti-inflammatory and analgesic activities , it can be hypothesized that it may interact with pathways related to inflammation and pain perception.
Result of Action
It has been reported to exhibit anti-inflammatory and analgesic activities , suggesting that it may modulate cellular processes related to inflammation and pain perception.
生化学分析
Biochemical Properties
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine and these enzymes is primarily through binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their function and potentially leading to changes in cellular processes .
Cellular Effects
The effects of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For example, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can induce toxic effects, such as liver and kidney damage, and disrupt normal cellular function . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biochemical and cellular processes .
Metabolic Pathways
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite accumulation . Additionally, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells can influence its activity and function, with higher concentrations observed in specific organelles, such as the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production .
特性
IUPAC Name |
5-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-11(15)2-3-12-13(9)18-14(19-12)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVDGDJVMNTTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B1390917.png)




![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)


![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)


